molecular formula C26H26N2O5S B5058995 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B5058995
M. Wt: 478.6 g/mol
InChI Key: NQVVDVZJBGTHAX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-31-21-13-16(14-22(32-5-2)24(21)33-6-3)25(30)27-17-11-12-20(29)18(15-17)26-28-19-9-7-8-10-23(19)34-26/h7-15,29H,4-6H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVVDVZJBGTHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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